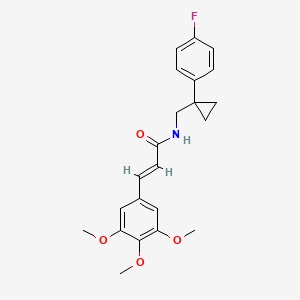

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

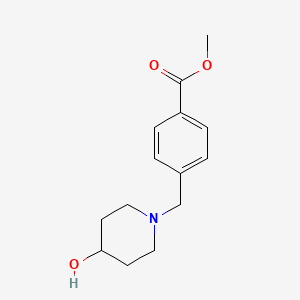

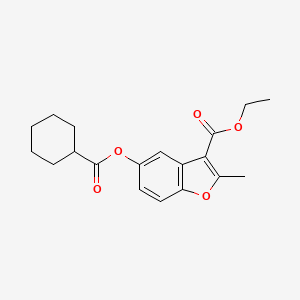

“N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide” is a complex organic compound. It contains several functional groups, including a methylsulfonyl group, an oxadiazole ring, and a tosyl group. These groups are common in many pharmaceuticals and synthetic organic compounds .

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups. For instance, vinyl sulfones can participate in 1,4-addition reactions and cycloaddition reactions .

Applications De Recherche Scientifique

Antibacterial Activity

Sulfone derivatives containing 1,3,4-oxadiazole moieties have demonstrated effective antibacterial activities against rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Xoo). These compounds, particularly those similar in structure to N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide, have shown to not only inhibit the growth of bacterial pathogens but also enhance the resistance of rice plants against infections. These derivatives improve plant health markers such as superoxide dismutase (SOD) and peroxidase (POD) activities, indicating a potential for agricultural applications in disease management and crop protection (Li Shi et al., 2015).

Pharmacological Potential

A related study on sulfonyl derivatives including 1,3,4-oxadiazole rings explored their antimicrobial and antitubercular properties. These compounds showed moderate to significant activities against various bacterial strains, including Mycobacterium tuberculosis. This indicates a potential pharmacological application in developing new antimicrobial agents, specifically targeting resistant strains of tuberculosis (G. V. Suresh Kumar et al., 2013).

Anticancer and Antiviral Research

Compounds with a 1,3,4-oxadiazole moiety have been evaluated for their anticancer and antiviral potentials. Specifically, derivatives have been synthesized and identified as inhibitors of human immunodeficiency virus type-1 (HIV-1) replication. Initial biological studies on these derivatives revealed promising activity against HIV-1, highlighting the potential for developing new antiviral therapies (Zhiping Che et al., 2015).

Enzyme Inhibition for Therapeutic Applications

Another significant application involves the design and synthesis of novel N-arylsulfonyl derivatives as potent inhibitors of specific enzymes. For instance, the development of compounds acting as selective and potent antagonists for 5-HT(1B/1D) receptors, which are implicated in various neurological disorders. These findings contribute to the broader pharmacological understanding and development of new therapeutic agents targeting neurological pathways (Y. Liao et al., 2000).

Mécanisme D'action

Target of Action

Similar compounds with indole scaffolds have been found to bind with high affinity to multiple receptors , which could be helpful in developing new useful derivatives .

Mode of Action

It’s worth noting that similar compounds have been found to exhibit various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Biochemical Pathways

Similar compounds have been found to inhibit cyclooxygenase (cox) enzymes , which are involved in the inflammatory response.

Pharmacokinetics

Similar compounds have been found to exhibit various pharmacological activities, suggesting they have suitable adme properties for therapeutic use .

Result of Action

Similar compounds have been found to exhibit various biological activities, suggesting they have significant effects at the molecular and cellular level .

Action Environment

Similar compounds have been found to exhibit various biological activities in different environments, suggesting they are influenced by environmental factors .

Orientations Futures

Propriétés

IUPAC Name |

3-(4-methylphenyl)sulfonyl-N-[5-(2-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O6S2/c1-13-7-9-14(10-8-13)30(26,27)12-11-17(23)20-19-22-21-18(28-19)15-5-3-4-6-16(15)29(2,24)25/h3-10H,11-12H2,1-2H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPOKPSMVFKANMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NN=C(O2)C3=CC=CC=C3S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O6S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)-3-tosylpropanamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,5R,5aR,8aR,9S)-7-(4-fluorophenyl)-10-(p-tolyl)-5,5a,8a,9,9a,10-hexahydro-5,9-methanothiazolo[5',4':5,6]thiopyrano[2,3-f]isoindole-2,6,8(3H,4aH,7H)-trione](/img/structure/B2538760.png)

![4-{5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-yl}pyridine](/img/structure/B2538764.png)

![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2538766.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2538769.png)

![3-[3-(1-benzofuran-2-yl)-1-methyl-1H-pyrazol-4-yl]-2-cyano-N-cyclopentylprop-2-enamide](/img/structure/B2538780.png)